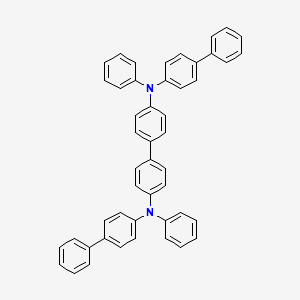

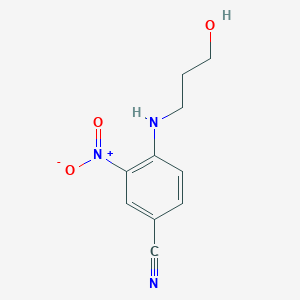

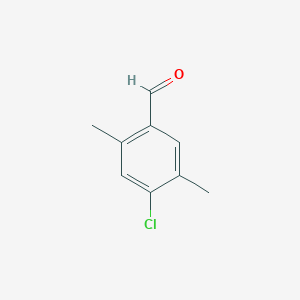

![molecular formula C14H16O B1647846 2',3'-Dihydrospiro[cyclohexane-1,1'-indene]-4-one CAS No. 185526-59-4](/img/structure/B1647846.png)

2',3'-Dihydrospiro[cyclohexane-1,1'-indene]-4-one

Übersicht

Beschreibung

2,3'-Dihydrospiro[cyclohexane-1,1'-indene]-4-one (DHSI) is a cyclic ketone compound belonging to the class of spiro compounds. It is a colorless to pale yellow solid with a molecular formula of C17H20O2. DHSI has been studied for its potential applications in the fields of drug development, materials science, and biochemistry.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- The synthesis of spiro compounds, including those related to 2',3'-Dihydrospiro[cyclohexane-1,1'-indene]-4-one, often involves complex chemical reactions. For instance, Zheng and Chen (1990) demonstrated the synthesis of spiro compounds through a series of steps including catalytic hydrogenation and addition of trimethylsilycyanide to the carbonyl group (Zheng & Chen, 1990).

- Similarly, Kouznetsov et al. (2003) studied the transformation of N-substituted dihydrospiroquinolines in strong acid media, leading to the formation of various spiro compounds (Kouznetsov et al., 2003).

Applications in Organic Electronics

- Karpov et al. (2016) reported the synthesis of novel organic ligands from 1',3'-dioxo-1',3'-dihydrospiro[cyclopropane-1,2'-indene] derivatives. These compounds, due to their unique properties, have potential applications in organic electronics and as components in ionic liquids (Karpov et al., 2016).

Development of Pharmaceutical Compounds

- Spiro compounds, including those related to 2',3'-Dihydrospiro[cyclohexane-1,1'-indene]-4-one, have been investigated for their potential in pharmaceutical applications. Lin and Rasetti (1995) synthesized spiro[cyclohexane-1,2′-[2H]indene] derivatives as inhibitors of steroid 5α-reductase, demonstrating the medical relevance of such compounds (Lin & Rasetti, 1995).

Photoreactivity and Stereochemistry

- Lokshin and Khodorkovsky (2018) explored the photochemical reactivity of 2,6-Diaryl-4H-spiro[cyclohexane-1,2′-indene]-1′,3′,4-triones, indicating the significant role of stereochemistry in controlling their reactivity. This study highlights the potential of these compounds in photochemistry and material sciences (Lokshin & Khodorkovsky, 2018).

Novel Drug Discovery

- The utilization of spirocyclic scaffolds, including those similar to 2',3'-Dihydrospiro[cyclohexane-1,1'-indene]-4-one, in novel drug discovery has been discussed by Zheng and Tice (2016). They highlighted the three-dimensional nature of spirocycles and their ability to interact with proteins, making them attractive targets in drug discovery (Zheng & Tice, 2016).

Wirkmechanismus

Target of Action

The primary target of 2’,3’-Dihydrospiro[cyclohexane-1,1’-indene]-4-one is the Lysine-specific demethylase 1 (LSD1) . LSD1 is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that specifically demethylates mono- and dimethylated histone H3 lysine 4 (H3K4me and H3K4me2) . It plays a crucial role in the regulation of gene expression by altering the methylation status of histones .

Mode of Action

2’,3’-Dihydrospiro[cyclohexane-1,1’-indene]-4-one interacts with LSD1, inhibiting its enzymatic activity . The compound binds to LSD1, preventing it from demethylating histone H3 lysine 4 . This results in an increase in the methylation status of histone H3 lysine 4, which can lead to changes in gene expression .

Biochemical Pathways

The inhibition of LSD1 by 2’,3’-Dihydrospiro[cyclohexane-1,1’-indene]-4-one affects the histone methylation pathways . LSD1 is involved in the dynamic process of chromatin uncoiling or compaction, thereby altering the ability of the transcription machineries to access the DNA . By inhibiting LSD1, the compound can influence these pathways and their downstream effects, potentially leading to changes in gene expression .

Pharmacokinetics

The compound is likely to have properties similar to other spirocyclic compounds These properties could include absorption, distribution, metabolism, and excretion (ADME) characteristics that impact the compound’s bioavailability

Result of Action

The inhibition of LSD1 by 2’,3’-Dihydrospiro[cyclohexane-1,1’-indene]-4-one can lead to changes in gene expression . This can result in molecular and cellular effects, potentially influencing various biological processes. The specific effects would depend on the genes affected by the changes in histone methylation .

Eigenschaften

IUPAC Name |

spiro[1,2-dihydroindene-3,4'-cyclohexane]-1'-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O/c15-12-6-9-14(10-7-12)8-5-11-3-1-2-4-13(11)14/h1-4H,5-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKVYDPXSEBDAGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1=O)CCC3=CC=CC=C23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2',3'-Dihydrospiro[cyclohexane-1,1'-indene]-4-one | |

CAS RN |

185526-59-4 | |

| Record name | 2',3'-dihydrospiro[cyclohexane-1,1'-inden]-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

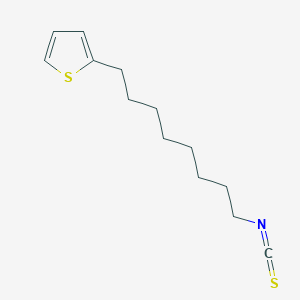

![[5-(3-Methylphenyl)-1,2-oxazol-3-yl]methanamine](/img/structure/B1647780.png)

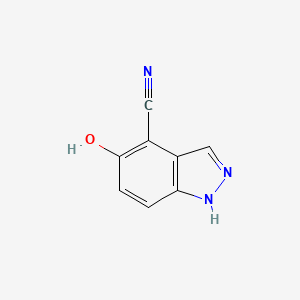

![4-Methyl-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-amine](/img/structure/B1647784.png)

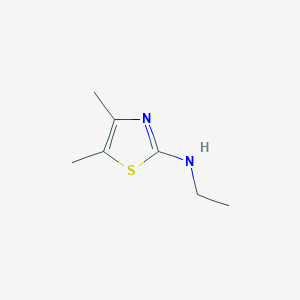

![4-Ethoxybenzo[d]thiazole](/img/structure/B1647802.png)